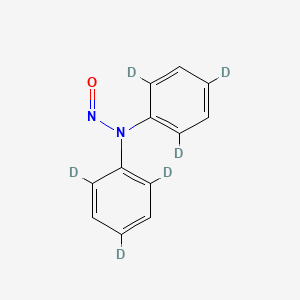

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6

Descripción general

Descripción

This compound is a nitrous oxide derivative, characterized by the presence of deuterium atoms in its phenyl rings, which makes it particularly useful in various fields of study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 involves the introduction of deuterium atoms into the phenyl rings of the parent compound. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Catalytic Deuteration: Using a catalyst, such as palladium on carbon (Pd/C), to facilitate the incorporation of deuterium into the phenyl rings.

Direct Synthesis: Combining deuterated precursors with nitrous amide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or catalytic deuteration processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific research and industrial applications.

Análisis De Reacciones Químicas

Transnitrosation Reactions

NDPA and its deuterated analog participate in transnitrosation, transferring the nitroso (–NO) group to secondary amines. This reaction occurs under mild acidic conditions or in organic solvents with heating . The process is critical in industrial applications, such as rubber vulcanization, where NDPA acts as a retarder by donating the nitroso group to competing reagents.

Mechanism :

-

The N–NO bond dissociation energy (11 kcal/mol) facilitates cleavage, releasing the nitroso group.

-

Secondary amines (e.g., dimethylamine) accept the nitroso group, forming nitrosamines like NDMA (N-nitrosodimethylamine) .

Oxidation and Decomposition

NDPA reacts vigorously with oxidizing agents (e.g., peroxides, chlorates) and decomposes at elevated temperatures, releasing toxic nitrogen oxides (NOₓ) .

Key Pathways :

| Condition | Reaction | Products |

|---|---|---|

| Thermal decomposition (>163°C) | NDPA → NOₓ + aromatic byproducts | Nitrogen oxides, CO₂, H₂O |

| Oxidizer exposure | NDPA + ClO⁻ → Intermediate → NOₓ | Chlorinated derivatives, NOₓ |

Deuterated analogs may exhibit slower decomposition kinetics due to the C–D bond’s higher stability compared to C–H, though experimental data specific to N-Nitrosodiphenylamine-d6 remains limited.

Metabolic Activation

In biological systems, cytochrome P450 (CYP) enzymes mediate α-carbon hydrogen abstraction, forming a reactive diazonium ion that alkylates DNA .

Steps :

-

CYP2E1 abstracts an α-hydrogen (or deuterium in the labeled compound) .

-

Formation of α-hydroxy-NDPA → spontaneous decomposition → diazonium ion.

Deuterium Effect :

-

Kinetic isotope effects (KIEs) may reduce metabolic activation rates due to stronger C–D bonds, potentially lowering mutagenicity .

Reactivity with Nitrosating Agents

NDPA can form via nitrosation of diphenylamine (DFA) in the presence of nitrite (NO₂⁻) under acidic conditions :

Implications :

-

Contributes to environmental NDPA formation in nitrate-rich settings.

-

Reverse reactions (denitrosation) are minimal under physiological conditions .

Photochemical Degradation

While not explicitly documented for N-Nitrosodiphenylamine-d6, non-deuterated NDPA undergoes UV-induced degradation:

Industrial and Environmental Interactions

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C₁₂H₁₀N₂O

- Molecular Weight : 204.26 g/mol

- CAS Number : 93951-95-2

- Flash Point : -70.0 °C

- Purity : Typically 98% .

Toxicological Studies

N-Nitrosodiphenylamine (NDPA) has been extensively studied for its potential carcinogenic effects. Research indicates that NDPA can induce tumors in laboratory animals, particularly bladder cancer in rats when administered at high doses (200 mg/kg/day) . The compound's structure allows researchers to trace its metabolic pathways and understand its toxic effects better.

Case Study Example :

A study conducted by the National Cancer Institute (NCI) demonstrated that chronic exposure to NDPA led to transitional cell carcinoma in both male and female rats. The findings highlighted the compound's role as a significant carcinogen, prompting further investigation into its mechanisms of action .

Environmental Analysis

NDPA is classified as a priority pollutant due to its persistence in the environment and potential harmful effects on aquatic life. It is often analyzed in water samples to monitor contamination levels.

| Application Area | Methodology | Findings |

|---|---|---|

| Water Quality Monitoring | Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of NDPA levels in contaminated water sources |

| Soil Analysis | Solid Phase Microextraction (SPME) | Identification of NDPA residues in agricultural soils |

These methodologies have proven effective in assessing environmental health risks associated with NDPA contamination .

Chemical Synthesis

NDPA serves as an intermediate in the synthesis of various chemicals and materials. Its stable isotope form (d6) is particularly useful for tracing studies in metabolic research and chemical reactions.

Synthesis Example :

In synthetic organic chemistry, NDPA can be utilized to develop new rubber compounds or as a precursor for other nitrosamines used in industrial applications. This application is crucial for understanding the formation of by-products during chemical manufacturing processes .

Health Effects and Safety Considerations

Exposure to NDPA has been associated with various health risks, including irritation of the eyes and respiratory system, nausea, and potential long-term carcinogenic effects. Safety data sheets recommend using protective equipment when handling this compound due to its hazardous nature .

| Health Effect | Acute Exposure | Chronic Exposure |

|---|---|---|

| Eye Irritation | Yes | No significant data |

| Respiratory Issues | Yes | Potential carcinogenic effects |

| Nausea & Vomiting | Yes | Long-term exposure linked to bladder cancer |

Mecanismo De Acción

The mechanism of action of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 involves its interaction with molecular targets and pathways. The deuterium atoms in the phenyl rings can influence the compound’s reactivity and stability, making it a valuable tool for studying isotopic effects in chemical and biological systems. The compound’s nitrous amide group can participate in various chemical reactions, contributing to its diverse range of applications .

Comparación Con Compuestos Similares

Similar Compounds

N,N-bis(2,4,6-trihalophenyl)nitrous amide: Similar structure but with halogen atoms instead of deuterium.

N,N-bis(2,4,6-trimethylphenyl)nitrous amide: Contains methyl groups in place of deuterium.

N,N-bis(2,4,6-trinitrophenyl)nitrous amide: Features nitro groups instead of deuterium.

Uniqueness

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly useful for studying isotopic effects and reaction mechanisms, setting it apart from other similar compounds.

Actividad Biológica

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 (CAS Number: 93951-95-2) is a deuterated derivative of N-nitrosodiphenylamine (NDPA), a compound known for its use in rubber manufacturing and as an intermediate in chemical synthesis. This compound has garnered attention due to its potential biological activity and toxicity. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

- Molecular Formula : C12H6D6N2O

- Molecular Weight : 204.26 g/mol

- Flash Point : -70.0°C

- SMILES Notation : [2H]c1cc([2H])c(N(N=O)c2c([2H])cc([2H])cc2[2H])c([2H])c1

- IUPAC Name : N,N-bis(2,4,6-trideuteriophenyl)nitrous amide

Toxicological Profile

N-Nitrosodiphenylamine and its derivatives have been primarily studied for their carcinogenic potential. The Agency for Toxic Substances and Disease Registry (ATSDR) provides a comprehensive toxicological profile which indicates that exposure to NDPA can lead to various health effects, particularly concerning the urinary bladder.

Key Findings from Animal Studies

- Urinary Bladder Effects :

- Studies show significant alterations in the urinary bladder of rats and mice after exposure to NDPA.

- Histopathological changes were noted after just two weeks of exposure, indicating early toxicity signs.

| Species | Exposure Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|

| Rat | 5 days | 0 | 183 | Increased bladder weight; histopathological changes |

| Mouse | 4 days | 0 | 350 | No liver alterations observed |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level .

The biological activity of N-Nitrosodiphenylamine involves its metabolic activation leading to the formation of reactive nitrogen species that can damage cellular macromolecules. This process is thought to initiate carcinogenesis through DNA adduct formation.

Case Studies

- Chronic Exposure Study :

- Comparative Analysis :

Regulatory Considerations

Due to its potential health risks, regulatory bodies have scrutinized the presence of nitrosamines in consumer products. The European Medicines Agency (EMA) has assessed the formation of nitrosamines during drug manufacturing processes and has recommended stringent controls to minimize exposure .

Propiedades

IUPAC Name |

N,N-bis(2,4,6-trideuteriophenyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUCNCOMADRQHX-MWJWXFQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])N(C2=C(C=C(C=C2[2H])[2H])[2H])N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584382 | |

| Record name | N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-95-2 | |

| Record name | Benzen-2,4,6-d3-amine, N-nitroso-N-(phenyl-2,4,6-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.